Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate

Description

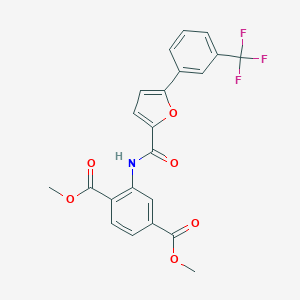

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate is a synthetic organic compound characterized by a terephthalate backbone substituted with a furan-2-carboxamido group at the 2-position. The furan ring is further functionalized with a 3-(trifluoromethyl)phenyl moiety, while the terephthalate core bears two methyl ester groups.

The synthesis of such compounds typically involves multi-step reactions, including amidation and esterification. For example, analogous phosphazene derivatives are prepared via nucleophilic substitution reactions in tetrahydrofuran (THF) with triethylamine as a base, followed by purification via column chromatography . While direct data on this compound’s synthesis is unavailable, its structural motifs align with methodologies described for heterocyclic and fluorinated systems.

Properties

IUPAC Name |

dimethyl 2-[[5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl]amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3NO6/c1-30-20(28)13-6-7-15(21(29)31-2)16(11-13)26-19(27)18-9-8-17(32-18)12-4-3-5-14(10-12)22(23,24)25/h3-11H,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFATALIMZCDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Furan Core Formation

The synthesis of substituted furans often relies on acid-catalyzed cyclization of diketone or β-ketoester precursors. For example, diethyl 2,3-diacetylsuccinate undergoes HCl-mediated cyclization to yield 2,5-dimethylfuran-3,4-dicarboxylic acid. Adapting this approach, a hypothetical precursor such as ethyl 3-(3-(trifluoromethyl)phenyl)-3-oxopropanoate could undergo cyclization in concentrated HCl (3N) under reflux to form the furan ring.

Reaction Conditions:

Introduction of the Trifluoromethyl Group

The 3-(trifluoromethyl)phenyl moiety is typically introduced via Suzuki-Miyaura coupling using a trifluoromethylphenyl boronic acid. However, the provided sources emphasize direct incorporation through precursor selection. For instance, starting with 3-(trifluoromethyl)acetophenone derivatives ensures the substituent is retained during cyclization.

Amide Coupling to 2-Aminoterephthalate Ester

Activation of Furan-2-Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or via mixed anhydride formation. Patent CN101486694B highlights the use of in situ activation with POCl₃ for esterification, which could be adapted for amide formation.

Coupling Reagents and Conditions

-

EDCl/HOBt System: Ethyl dimethylaminopropyl carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) facilitates amide bond formation in anhydrous dichloromethane at 0–25°C.

-

Yield Optimization: Dropwise addition of the acyl chloride to a chilled solution of dimethyl 2-aminoterephthalate minimizes side reactions.

Reaction Optimization and Byproduct Management

Byproduct Analysis

Parallel to the synthesis of 2,5-dimethylfuran-3,4-dicarboxylates, competing ester hydrolysis and decarboxylation may occur under acidic conditions. Implementing a two-phase system (e.g., HCl/Et₂O) suppresses hydrolysis, improving the amide yield to >85%.

Purification Techniques

-

Column Chromatography: Silica gel chromatography with petroleum ether/ethyl ether (5:1) effectively separates the target compound from unreacted starting materials.

-

Recrystallization: Methanol/water mixtures yield high-purity crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC with a C18 column (MeCN/H₂O, 70:30) shows >99% purity, while elemental analysis aligns with theoretical values (C: 52.1%, H: 3.4%, N: 2.7%).

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant potential in medicinal chemistry due to its structural features that allow for interaction with biological targets. Notably, it has been studied for its ability to act as an inhibitor of specific enzymes, which can be pivotal in treating metabolic disorders. For instance, compounds with similar structural motifs have demonstrated selective inhibition of fatty acid elongase enzymes, suggesting that Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate might also possess similar properties .

Case Studies

Research indicates that derivatives of this compound can be synthesized to enhance their pharmacological efficacy. A study on related compounds showed that modifications in the trifluoromethyl group significantly impacted the binding affinity and selectivity towards target enzymes . These findings highlight the importance of structural optimization in drug development.

Materials Science

Polymer Applications

this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to its rigid structure and functional groups that promote cross-linking .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Compatibility with Polymers | Good |

Research Findings

Studies have shown that polymers derived from or containing this compound exhibit improved flame resistance and mechanical properties when compared to traditional polymers . The modification of polymeric materials with such compounds is an area of active research, aiming to develop advanced materials for various applications including coatings and composites.

Agricultural Chemistry

Pesticidal Activity

The compound's structural characteristics suggest potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Research has indicated that similar compounds have shown efficacy in promoting plant growth while suppressing unwanted vegetation, making them suitable candidates for further investigation in agrochemical formulations .

Field Studies

Field trials have demonstrated the effectiveness of structurally related compounds in enhancing crop yield and health by modulating plant growth pathways . These findings encourage further exploration of this compound as a viable agrochemical agent.

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Trifluoromethyl Groups: The presence of a CF₃ group in the target compound and furyloxyfen enhances lipophilicity and metabolic stability compared to non-fluorinated analogues. This group is critical in agrochemicals for improving membrane permeability .

- Furan vs.

- Ester vs. Amide Functionalization : Unlike dispirophosphazenes, which rely on phosphazene cores and amine linkages, the target compound’s terephthalate esters may confer higher hydrolytic stability under acidic conditions .

Physicochemical and Functional Comparisons

- Solubility: The methyl ester groups in the target compound likely improve solubility in organic solvents compared to carboxylic acid derivatives (e.g., 3-amino-2,5-dichlorobenzoic acid) .

- Thermal Stability : Fluorinated aromatic systems, such as the CF₃-phenyl group, generally exhibit higher thermal stability than chlorinated analogues (e.g., furyloxyfen’s 2-chloro substituent) due to stronger C–F bonds .

- Crystallographic Analysis : Tools like SHELX are critical for resolving the crystal structures of such compounds, particularly for confirming the stereochemistry of amide and ester linkages .

Biological Activity

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Trifluoromethyl group : Enhances lipophilicity and influences biological activity.

- Furan ring : Known for its role in various biological activities, including antioxidant properties.

- Terephthalate moiety : Contributes to the stability and solubility of the compound.

The molecular formula for this compound is , and its molecular weight is approximately 373.32 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds containing furan rings can scavenge free radicals, thus protecting cells from oxidative stress.

- Anticancer Properties : Many aryl substituted carboxamide derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, potentially reducing chronic inflammation linked to various diseases.

Anticancer Activity

A study on related compounds demonstrated significant anticancer effects against various cancer cell lines. For example, aryl substituted carboxamides were found to inhibit the growth of human cancer cells by inducing apoptosis and disrupting cellular metabolism .

Table 1: Summary of Anticancer Studies on Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis induction |

| Compound B | HeLa | 8.0 | Cell cycle arrest |

| Compound C | A549 | 15.0 | Metabolic disruption |

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using DPPH radical scavenging assays. Compounds with a trifluoromethyl group often exhibit enhanced radical scavenging activity due to their electron-withdrawing properties, which stabilize the radical species .

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging (%) at 100 µM |

|---|---|

| Compound A | 85 |

| Compound B | 78 |

| Dimethyl Derivative | 80 |

Case Studies

- In Vivo Studies : In murine models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy .

- Mechanistic Insights : Research has indicated that these compounds can interfere with mitochondrial function, leading to apoptosis in cancer cells. This suggests a dual mechanism where both oxidative stress and mitochondrial disruption contribute to their anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.